molecular formula C16H13N3O2S B2475080 [3-Methyl-4-(4-nitro-phenyl)-3H-thiazol-2-ylidene]-phenyl-amine CAS No. 300852-27-1

[3-Methyl-4-(4-nitro-phenyl)-3H-thiazol-2-ylidene]-phenyl-amine

Cat. No. B2475080
CAS RN: 300852-27-1
M. Wt: 311.36
InChI Key: NIYGIRXWELPUAN-MSUUIHNZSA-N
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Description

The compound is a derivative of thiazole, which is a heterocyclic compound . It also contains a nitrophenyl group, which is a functional group consisting of a phenyl ring and a nitro group .


Synthesis Analysis

Thiazole derivatives can be synthesized through various methods. One common method involves the reaction of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed .


Molecular Structure Analysis

The molecular structure of such compounds typically involves a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms . The nitrophenyl group is attached to the thiazole ring.


Chemical Reactions Analysis

Nitro compounds, like the one in your compound, can undergo various reactions. For example, they can participate in nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on their specific structure. For instance, nitro compounds tend to have high dipole moments due to the polar character of the nitro group .

Mechanism of Action

The mechanism of action of such compounds can vary widely depending on their structure and the specific functional groups they contain. For instance, some indole derivatives (which are structurally similar to thiazole derivatives) have been found to have antiviral, anti-inflammatory, and anticancer activities .

Safety and Hazards

The safety and hazards associated with such compounds would depend on their specific structure and properties. For instance, some nitro compounds can be explosive under certain conditions . Always refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future research directions for such compounds could involve exploring their potential biological activities, as has been done with similar compounds like indole derivatives . Additionally, new methods of synthesis or new reactions involving these compounds could be explored.

properties

IUPAC Name

3-methyl-4-(4-nitrophenyl)-N-phenyl-1,3-thiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-18-15(12-7-9-14(10-8-12)19(20)21)11-22-16(18)17-13-5-3-2-4-6-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYGIRXWELPUAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-4-(4-nitrophenyl)-N-phenyl-1,3-thiazol-2-imine

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